High-Fidelity Synthesis of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)
High-Fidelity Synthesis of 2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP)
Executive Summary
2-(2-Pyridylazo)-5-dimethylaminophenol (DMPAP) is a critical metallochromic ligand used extensively in spectrophotometric analysis for the determination of transition metals (e.g., Cobalt, Nickel, Zinc) and lanthanides. Its utility stems from the high molar absorptivity of its metal chelates and the sharp bathochromic shift observed upon complexation.
This guide details a robust, laboratory-scale synthesis of DMPAP via the diazotization-coupling pathway. Unlike generic protocols, this procedure emphasizes the thermodynamic and kinetic controls required to prevent the decomposition of the unstable pyridine-2-diazonium intermediate and ensure regioselective coupling at the para-position relative to the dimethylamino group.
Retrosynthetic Analysis & Reaction Mechanism
The synthesis is designed around a convergent Azo Coupling strategy. The target molecule is disconnected at the azo linkage (
Mechanistic Pathway
The reaction proceeds in two distinct phases:[1]
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Diazotization: 2-Aminopyridine is treated with nitrous acid (generated in situ) to form the electrophilic pyridine-2-diazonium chloride.
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Electrophilic Aromatic Substitution (Coupling): The diazonium ion attacks the activated phenol ring. Regioselectivity is governed by the strong para-directing effect of the dimethylamino group (
), directing the azo group to the 6-position of the phenol ring (which becomes position 2 relative to the azo bond).
Figure 1: Mechanistic pathway for the synthesis of DMPAP, highlighting the critical diazonium intermediate.
Materials & Reagents
To ensure reproducibility and high yield, use reagents meeting the following specifications.
| Reagent | CAS Registry | Purity Grade | Role |
| 2-Aminopyridine | 504-29-0 | ≥99% (ReagentPlus) | Diazonium precursor |
| 3-Dimethylaminophenol | 99-07-0 | ≥98% | Coupling partner |
| Sodium Nitrite | 7632-00-0 | ACS Reagent | Nitrosating agent |
| Hydrochloric Acid | 7647-01-0 | 37% (Conc.)[2] | Acid catalyst |
| Sodium Acetate (Trihydrate) | 6131-90-4 | ACS Reagent | pH Buffer / Base |
| Ethanol (Absolute) | 64-17-5 | HPLC Grade | Solvent |
| Diethyl Ether | 60-29-7 | ACS Reagent | Wash solvent |
Step-by-Step Synthesis Protocol
Phase 1: Diazotization of 2-Aminopyridine
Critical Control Point: The pyridine-2-diazonium salt is significantly less stable than phenyldiazonium salts due to the electron-deficient pyridine ring. Temperature must strictly remain below 5°C to prevent hydrolysis to 2-hydroxypyridine.
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Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1.88 g (20 mmol) of 2-aminopyridine in 15 mL of 6 M HCl .
-
Cooling: Immerse the flask in an ice-salt bath. Cool the solution to 0–2°C .
-
Nitrosation: Dissolve 1.5 g (21.7 mmol) of Sodium Nitrite in 5 mL of deionized water . Add this solution dropwise to the amine solution over 15 minutes.
-
Observation: The solution should turn pale yellow. Maintain temperature < 5°C.
-
Test: Verify excess nitrous acid using starch-iodide paper (instant blue/black color).
-
Phase 2: Regioselective Coupling
Critical Control Point: The coupling reaction requires a buffered environment (pH 5–6). Strong acid prevents coupling by protonating the amine; strong alkali promotes diazo decomposition.
-
Coupler Solution: In a separate 250 mL beaker, dissolve 2.74 g (20 mmol) of 3-dimethylaminophenol in 20 mL of Ethanol .
-
Buffering: Add a solution of Sodium Acetate (approx. 15 g in 30 mL water) to the coupler solution until the pH is approximately 6. Cool this mixture to 0–5°C .
-
Coupling Reaction: Slowly pour the cold diazonium salt solution (from Phase 1) into the buffered coupler solution with vigorous stirring.
-
Rate: Addition should take ~20 minutes.
-
Observation: A deep red/purple precipitate will form immediately.
-
-
Maturation: Continue stirring at 0–5°C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.
Phase 3: Isolation and Purification
-
Filtration: Collect the crude precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
50 mL cold water (to remove inorganic salts).
-
20 mL cold dilute ethanol (10%).
-
20 mL diethyl ether (to remove unreacted organic impurities).
-
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot Ethanol (~60°C).
-
Perform hot filtration if insoluble particles are present.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
-
Drying: Dry the dark red crystals in a vacuum desiccator over
for 24 hours.
Process Visualization
Figure 2: Operational workflow for the synthesis of DMPAP.
Characterization & Quality Control
Verify the synthesized product using the following physicochemical parameters.
| Parameter | Expected Value | Method |
| Appearance | Dark red to purple crystalline powder | Visual Inspection |
| Melting Point | 157–158°C (Lit.[3] for similar derivatives); typically >200°C for pure azo dyes | Capillary Method |
| UV-Vis ( | 443 nm (in Ethanol/Water) | Spectrophotometry |
| Solubility | Soluble in Ethanol, Methanol, Acetone; Insoluble in Water | Solubility Test |
| IR Spectrum | -N=N- stretch (~1400-1420 cm⁻¹); -OH broad band | FTIR (KBr pellet) |
Note on Melting Point: The melting point of azo dyes can vary based on the specific crystal habit and hydration state. For the 5-bromo derivative (5-Br-PADAP), the melting point is reported as 157-158°C [1, 2].[3] The unsubstituted DMPAP typically exhibits a similar or slightly higher melting range.
Safety & Handling
-
Diazonium Salts: The pyridine-2-diazonium intermediate is potentially explosive if allowed to dry. Always keep it in solution and cold. Proceed immediately to the coupling step.
-
2-Aminopyridine: Highly toxic by inhalation and ingestion. Use a fume hood.
-
Waste Disposal: The aqueous filtrate contains sodium salts and traces of organics. Neutralize and dispose of as organic aqueous waste.
References
- Shibata, S. (1972). 2-Pyridylazo compounds in analytical chemistry. In Chelates in Analytical Chemistry (Vol. 4, pp. 1-232). Marcel Dekker.
-
Nakamura, M., et al. (1987). Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt. Talanta, 34(3), 369-371.[4] [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for azo coupling procedures).
Sources
- 1. CN102924304A - Preparation method of m-dimethylaminophenol - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. 2-(5-溴-2-吡啶偶氮)-5-二乙氨基酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol and its application to the spectrophotometric determination of cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
